molecular formula C9H8BrClO B14750836 1-(2-Bromo-4-chlorophenyl)propan-1-one

1-(2-Bromo-4-chlorophenyl)propan-1-one

Cat. No.: B14750836
M. Wt: 247.51 g/mol
InChI Key: FMCSRCFAKLXCHV-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chlorophenyl)propan-1-one is a brominated ketone with a chlorophenyl group. It is known for its unique chemical structure and properties, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-chlorophenyl)propan-1-one typically involves halogenation reactions and coupling processes. For instance, one method involves the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine . Another approach uses 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of halogenation and coupling reactions used in laboratory synthesis can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-chlorophenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromo-4-chlorophenyl)propan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-chlorophenyl)propan-1-one involves its interaction with various molecular targets and pathways. The presence of bromine and chlorine atoms in the compound influences its reactivity and interaction with other molecules. The exact molecular targets and pathways are not well-defined but are likely related to its chemical structure and reactivity .

Properties

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

1-(2-bromo-4-chlorophenyl)propan-1-one

InChI

InChI=1S/C9H8BrClO/c1-2-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3

InChI Key

FMCSRCFAKLXCHV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Cl)Br

Origin of Product

United States

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